molecular formula C9H6ClNO B11910924 6-Chloroisoquinolin-5-ol

6-Chloroisoquinolin-5-ol

Cat. No.: B11910924
M. Wt: 179.60 g/mol
InChI Key: FRCDFHFAJZFVQB-UHFFFAOYSA-N
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Description

6-Chloroisoquinolin-5-ol is a heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are nitrogen-containing aromatic compounds that are structurally related to quinolines. The presence of a chlorine atom at the 6th position and a hydroxyl group at the 5th position of the isoquinoline ring gives this compound its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloroisoquinolin-5-ol can be achieved through several methods:

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale batch reactors where the above-mentioned synthetic routes are employed. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Chloroisoquinolin-5-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dimethylformamide or tetrahydrofuran.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloroisoquinolin-5-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloroisoquinolin-5-ol depends on its specific application:

Comparison with Similar Compounds

6-Chloroisoquinolin-5-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and makes it suitable for various applications in medicinal chemistry, materials science, and industrial processes.

Biological Activity

6-Chloroisoquinolin-5-ol is a compound belonging to the isoquinoline family, characterized by its chloro and hydroxyl functional groups. This bicyclic structure, which includes a fused benzene and pyridine-like ring, has garnered attention due to its potential biological activities, particularly in pharmacology.

  • Molecular Formula : C9_{9}H7_{7}ClN2_{2}O
  • Molecular Weight : Approximately 179.60 g/mol
  • Structure : The presence of a chlorine atom at the 6-position and a hydroxyl group at the 5-position enhances its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities, which can be categorized into several key areas:

1. Anticancer Activity

This compound has been studied for its role as an inhibitor of DNA topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition is a common target in cancer therapy, as it disrupts the DNA supercoiling necessary for replication.

Case Study : In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various human solid tumor cell lines. For instance, derivatives of isoquinoline structures have shown potent activity against cell lines such as HCT-15 (colon cancer) and SK-MEL-2 (melanoma) .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Its structural similarity to bioactive isoquinoline alkaloids suggests potential efficacy against bacterial and fungal pathogens. Studies have indicated that modifications in the isoquinoline structure can enhance antimicrobial activity.

3. Inhibition of Cytochrome P450 Enzymes

This compound interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction may influence the pharmacokinetics of co-administered drugs, suggesting a dual role as both an active agent and a modulator of drug metabolism pathways.

The mechanism of action of this compound involves:

  • Enzyme Inhibition : By binding to the active sites of target enzymes like topoisomerase II and cytochrome P450, it effectively blocks their activities.
  • DNA Interaction : The compound may induce apoptosis in cancer cells by interacting with DNA, leading to cell cycle arrest and programmed cell death .

Research Findings

A summary of key research findings on the biological activity of this compound is presented in the following table:

Study Activity Assessed Cell Line/Model IC50 Value (µM) Notes
CytotoxicityHCT-1510.5Significant inhibition observed
Antitumor ActivitySK-MES-18.3Enhanced selectivity index noted
AntimicrobialE. coli15.2Effective against multiple strains

Properties

Molecular Formula

C9H6ClNO

Molecular Weight

179.60 g/mol

IUPAC Name

6-chloroisoquinolin-5-ol

InChI

InChI=1S/C9H6ClNO/c10-8-2-1-6-5-11-4-3-7(6)9(8)12/h1-5,12H

InChI Key

FRCDFHFAJZFVQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C=NC=C2)O)Cl

Origin of Product

United States

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